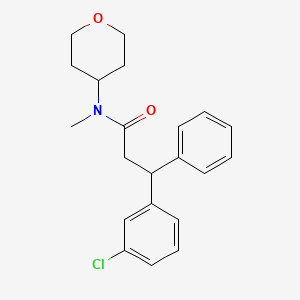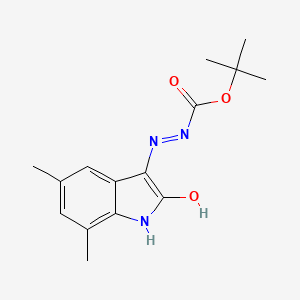
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as CPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators. 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One area of interest is the development of more efficient synthesis methods for 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. Another area of interest is the study of 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide's potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to better understand the mechanism of action of 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide and its effects on various cellular pathways.
Synthesis Methods
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzaldehyde with methylamine to form 3-(3-chlorophenyl)-N-methylprop-2-enamide. This intermediate is then reacted with benzaldehyde and tetrahydro-2H-pyran-4-ol to form 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide.
Scientific Research Applications
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-N-(oxan-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-23(19-10-12-25-13-11-19)21(24)15-20(16-6-3-2-4-7-16)17-8-5-9-18(22)14-17/h2-9,14,19-20H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYKRSTCNZPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)


![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)

![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)